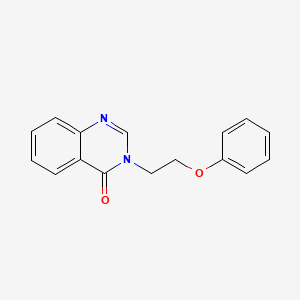![molecular formula C17H17ClN2O2 B5729692 2-chloro-N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5729692.png)
2-chloro-N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}benzamide, commonly known as DMOG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学研究应用
DMOG has been extensively studied for its potential applications in various fields, including cancer research, stem cell research, and hypoxia-inducible factor (HIF) signaling pathway modulation. In cancer research, DMOG has been shown to inhibit tumor growth and induce apoptosis in several types of cancer cells. In stem cell research, DMOG has been used to enhance the differentiation of stem cells into specific cell types. In HIF signaling pathway modulation, DMOG has been shown to stabilize HIF-1α, leading to the upregulation of genes involved in angiogenesis and erythropoiesis.
作用机制
DMOG exerts its effects through the inhibition of prolyl hydroxylase domain (PHD) enzymes, which are responsible for the hydroxylation of HIF-1α. By inhibiting PHD enzymes, DMOG stabilizes HIF-1α, leading to the upregulation of genes involved in various cellular processes, including angiogenesis, erythropoiesis, and metabolism.
Biochemical and Physiological Effects:
DMOG has been shown to have several biochemical and physiological effects, including the upregulation of genes involved in angiogenesis, erythropoiesis, and metabolism. DMOG has also been shown to induce apoptosis in cancer cells and enhance the differentiation of stem cells into specific cell types.
实验室实验的优点和局限性
One of the main advantages of using DMOG in lab experiments is its ability to stabilize HIF-1α, leading to the upregulation of genes involved in various cellular processes. However, DMOG has some limitations, including its potential toxicity and the need for careful dosing to avoid unwanted effects.
未来方向
There are several possible future directions for DMOG research, including the development of more potent and selective PHD inhibitors, the investigation of DMOG's potential applications in other fields, such as cardiovascular disease and neurodegenerative disorders, and the exploration of DMOG's potential as a therapeutic agent in cancer treatment.
Conclusion:
In conclusion, DMOG is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMOG's ability to stabilize HIF-1α and upregulate genes involved in various cellular processes makes it a promising tool for scientific research. However, further studies are needed to fully understand DMOG's potential and limitations.
合成方法
DMOG can be synthesized through a multistep process involving the reaction of 2-chlorobenzoyl chloride with N,N-dimethyl-p-phenylenediamine, followed by the reaction of the resulting product with ethyl chloroformate. The final product is obtained through the reaction of the intermediate with 2,3-dimethylphenylamine.
属性
IUPAC Name |
2-chloro-N-[2-(2,3-dimethylanilino)-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-11-6-5-9-15(12(11)2)20-16(21)10-19-17(22)13-7-3-4-8-14(13)18/h3-9H,10H2,1-2H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAYBKWSTFNXQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CNC(=O)C2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide](/img/structure/B5729623.png)
![3-[(3-hydroxybenzoyl)hydrazono]-N-(4-methylphenyl)butanamide](/img/structure/B5729634.png)

![N-(2,3-dichlorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5729658.png)



![N-cyclopentyl-2-[(2-nitrophenyl)acetyl]hydrazinecarbothioamide](/img/structure/B5729682.png)

![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5729708.png)
![1-(3,4-dichlorophenyl)-3-[(4-fluorophenyl)amino]-1-propanone](/img/structure/B5729710.png)

